molecular formula C6H6BrFN2 B11806128 (5-Bromo-6-fluoropyridin-3-yl)methanamine

(5-Bromo-6-fluoropyridin-3-yl)methanamine

Cat. No.: B11806128
M. Wt: 205.03 g/mol
InChI Key: INMWKVVSUOUPOF-UHFFFAOYSA-N
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Description

Significance of Halogenated Pyridines in Contemporary Organic Chemistry and Medicinal Chemistry

Halogenated pyridines are a cornerstone in modern organic and medicinal chemistry due to their versatile reactivity and the unique properties they impart to molecules. The pyridine (B92270) ring itself is a common feature in many biologically active compounds and approved drugs. The introduction of halogen atoms onto the pyridine scaffold can significantly influence a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.

Fluorine, in particular, is often incorporated into drug candidates to enhance metabolic stability and binding interactions. The presence of bromine provides a reactive handle for further chemical modifications through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This allows for the construction of diverse molecular libraries for drug discovery and other applications. The strategic placement of halogens on the pyridine ring can also fine-tune the electronic properties of the molecule, which is crucial for its interaction with biological macromolecules.

Research Context of (5-Bromo-6-fluoropyridin-3-yl)methanamine and its Structural Analogs

While specific research focusing exclusively on this compound is limited in publicly accessible literature, its structural analogs have been subjects of academic and industrial research. By examining these related compounds, we can infer the potential research context and applications of the title compound. These analogs often serve as key intermediates in the synthesis of complex chemical entities with potential therapeutic applications.

The table below presents a selection of structural analogs of this compound, highlighting their basic chemical properties.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₆H₆BrFN₂205.03Not available
(6-Bromopyridin-3-yl)methanamineC₆H₇BrN₂187.04120740-10-5 nih.gov
5-Bromo-6-fluoropyridin-3-amineC₅H₄BrFN₂191.00209328-99-4 nih.gov
(6-Fluoropyridin-3-yl)methanamineC₆H₇FN₂126.13205744-17-8
(2-Bromo-5-fluoropyridin-3-yl)methanamineC₆H₆BrFN₂205.03Not available bldpharm.com
1-(6-bromo-5-fluoropyridin-3-yl)methanamine dihydrochlorideC₆H₈BrCl₂FN₂278.96Not available uni.lu

Data sourced from publicly available chemical databases.

Research into compounds like (6-Bromopyridin-3-yl)methanamine and 5-Bromo-6-fluoropyridin-3-amine often revolves around their use as building blocks in the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other biologically active molecules. The bromine atom on the pyridine ring is frequently utilized for the introduction of larger, more complex substituents through metal-catalyzed cross-coupling reactions.

For instance, the synthesis of novel pyrazolo[1,5-a]pyrimidines as potential anti-mycobacterial agents has utilized pyridinylmethanamine derivatives. semanticscholar.org In one study, 6-fluoropyridine-2-methanamine hydrochloride was used as a reagent to construct a series of compounds with potential therapeutic value. semanticscholar.org This highlights the role of fluorinated pyridinylmethanamine scaffolds in the development of new drug candidates.

The presence of the methanamine group provides a key point for derivatization, allowing for the formation of amides, ureas, sulfonamides, and other functional groups, further expanding the chemical space that can be explored from these building blocks. The combination of a reactive bromine atom, a modulating fluorine atom, and a versatile methanamine group in this compound makes it a theoretically attractive scaffold for combinatorial chemistry and targeted synthesis campaigns in drug discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6BrFN2

Molecular Weight

205.03 g/mol

IUPAC Name

(5-bromo-6-fluoropyridin-3-yl)methanamine

InChI

InChI=1S/C6H6BrFN2/c7-5-1-4(2-9)3-10-6(5)8/h1,3H,2,9H2

InChI Key

INMWKVVSUOUPOF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Br)F)CN

Origin of Product

United States

Chemical Reactivity and Transformation Mechanisms of 5 Bromo 6 Fluoropyridin 3 Yl Methanamine

Influence of Bromine and Fluorine Substituents on Pyridine (B92270) Ring Reactivity

The reactivity of the pyridine ring in (5-Bromo-6-fluoropyridin-3-yl)methanamine is significantly dictated by the electronic properties of the bromine and fluorine substituents. Both halogens are highly electronegative, exerting a strong electron-withdrawing inductive effect (-I effect) on the pyridine ring. This effect decreases the electron density of the ring, thereby deactivating it towards electrophilic substitution. uoanbar.edu.iq In an acidic medium, the pyridine nitrogen can be protonated, forming a pyridinium (B92312) ion. This further enhances the deactivation of the ring towards electrophiles due to the positive charge on the nitrogen atom. uoanbar.edu.iq

Conversely, the electron-withdrawing nature of bromine and fluorine activates the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions. masterorganicchemistry.com The halogens help to stabilize the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the course of the SNAr reaction. masterorganicchemistry.com The position of these substituents is crucial; electron-withdrawing groups at the ortho or para positions to the leaving group provide greater stabilization of the intermediate, thus accelerating the reaction rate. masterorganicchemistry.com In the case of this compound, the fluorine at position 6 and the bromine at position 5 significantly influence the reactivity at different sites of the pyridine ring.

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Fluoropyridine Derivatives

Fluoropyridine derivatives are particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The high electronegativity of fluorine makes the carbon atom to which it is attached highly electrophilic and thus a prime target for nucleophilic attack. masterorganicchemistry.com Even though the carbon-fluorine bond is strong, its cleavage is not the rate-determining step in SNAr reactions; the formation of the Meisenheimer intermediate is. masterorganicchemistry.com The highly electronegative fluorine atom activates the ring towards nucleophilic attack, and its ability to act as a leaving group makes fluoropyridines valuable synthetic intermediates. masterorganicchemistry.com

In the context of this compound, the fluorine atom at the 6-position is expected to be the more reactive site for SNAr compared to the bromine atom at the 5-position. This is because fluorine is generally a better leaving group than bromine in SNAr reactions on electron-deficient aromatic rings, a phenomenon attributed to the high electronegativity of fluorine which polarizes the C-F bond and facilitates nucleophilic attack. Studies on related fluorinated heterocycles have shown that SNAr reactions can be achieved under relatively mild conditions using a variety of nucleophiles, including amines and alkoxides. nih.gov The presence of the bromine atom and the aminomethyl group will also modulate the reactivity and regioselectivity of these substitutions.

Cross-Coupling Reaction Pathways of this compound Analogs

The bromine atom at the 5-position of this compound serves as a versatile handle for various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Coupling Reactions (e.g., Heck Reaction, Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of halopyridines. The bromine atom in this compound is a suitable substrate for such transformations.

The Heck reaction , which involves the coupling of an aryl halide with an alkene, can be employed to introduce alkenyl groups at the 5-position of the pyridine ring. organic-chemistry.orgwikipedia.org This reaction is typically carried out in the presence of a palladium catalyst, a base, and often a phosphine (B1218219) ligand. organic-chemistry.orgthieme-connect.de The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) species, followed by alkene insertion and β-hydride elimination to afford the substituted alkene product. libretexts.org The choice of catalyst, base, and solvent can influence the efficiency and selectivity of the reaction. thieme-connect.de

The Suzuki coupling reaction provides an efficient method for the formation of biaryl compounds by coupling an organoboron reagent with an organohalide. wikipedia.org In the case of this compound, the bromine atom can be coupled with various aryl or heteroaryl boronic acids or their esters in the presence of a palladium catalyst and a base. wikipedia.orgresearchgate.netnih.gov This reaction is known for its high tolerance of a wide range of functional groups, making it particularly useful for the synthesis of complex molecules. nih.gov The catalytic system often consists of a palladium source, such as Pd(OAc)₂, and a phosphine ligand. researchgate.net

Below is a table summarizing typical conditions for Suzuki coupling reactions of bromopyridine derivatives, which can be adapted for this compound.

CatalystBaseSolventTemperatureReference
Pd(OAc)₂K₂CO₃Aqueous isopropanolNot specified researchgate.net
Pd(OAc)₂K₂CO₃Aqueous mediaNot specified researchgate.net
Pd(PPh₃)₄K₃PO₄1,4-dioxane/water85-95 °C nih.gov
Pd(dba)₂/(t-Bu)₃P·HBF₄Cy₂NMeDMFNot specified acs.org

Derivatization Reactions of the Primary Amine Functional Group

The primary amine of the aminomethyl group in this compound is a key site for further chemical modifications, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.

Formation of Substituted Amines and Amides

The primary amine can readily undergo reactions to form substituted amines and amides. N-alkylation or N-arylation can be achieved through reactions with alkyl halides or aryl halides, respectively. Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, can also be employed for the synthesis of N-aryl derivatives. nih.gov

The formation of amides is a straightforward transformation, typically achieved by reacting the amine with an acyl chloride, anhydride, or carboxylic acid in the presence of a coupling agent. These reactions are generally high-yielding and tolerate a wide variety of functional groups. nih.gov The resulting amides can serve as important intermediates or as final products with potential biological activities.

Cyclization Reactions to Form Heterocyclic Rings

The aminomethyl group, in conjunction with the pyridine ring, can participate in cyclization reactions to construct fused heterocyclic systems. For instance, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of various nitrogen-containing heterocycles. The specific outcome of these cyclization reactions will depend on the nature of the reaction partner and the reaction conditions employed. Research on related aminomethylpyridines has shown their utility in the synthesis of imidazo[1,5-a]pyridines through cyclocondensation with electrophilically activated nitroalkanes. researchgate.net While specific examples for this compound are not detailed in the provided literature, the general principles of these transformations are applicable.

Selective Carbon-Halogen Bond Activation in Fluorinated Pyridines

In the realm of synthetic organic chemistry, the selective activation of one carbon-halogen bond over another in polyhalogenated aromatic compounds is a powerful strategy for the construction of complex molecules. For fluorinated pyridines containing other halogens, such as this compound, the difference in bond dissociation energies and the mechanisms of catalytic cycles allow for chemoselective transformations. Generally, the C-Br bond is more susceptible to oxidative addition to a low-valent transition metal catalyst, like palladium(0), compared to the more robust C-F bond. This preferential reactivity enables the selective functionalization at the C5 position while leaving the C-F bond at the C6 position intact for potential subsequent transformations.

Detailed research findings on closely related 5-bromo-6-fluoropyridine derivatives have demonstrated the feasibility and conditions for such selective reactions. These studies provide valuable insights into the expected reactivity of this compound.

For instance, studies on the Sonogashira cross-coupling of 6-bromo-3-fluoro-2-cyanopyridine, a structurally analogous compound, have shown that the C-Br bond can be selectively coupled with terminal alkynes. soton.ac.uk The reaction proceeds efficiently in the presence of a palladium catalyst and a copper(I) co-catalyst, yielding the corresponding 6-alkynyl-3-fluoro-2-cyanopyridine with no observed cleavage of the C-F bond. soton.ac.uk These findings suggest that a similar selective Sonogashira coupling could be achieved with this compound.

The following interactive data table summarizes the typical conditions for the selective Sonogashira coupling of a related bromofluoropyridine derivative, which are indicative of the conditions that would likely be effective for this compound.

Table 1: Conditions for Selective Sonogashira Coupling of 6-Bromo-3-fluoro-2-cyanopyridine

Parameter Condition
Substrate 6-Bromo-3-fluoro-2-cyanopyridine
Coupling Partner Terminal Alkyne
Catalyst Pd(PPh₃)₄
Co-catalyst CuI
Base Et₃N
Solvent THF/Et₃N
Temperature Room Temperature
Selectivity Exclusive C-Br bond activation

Data derived from studies on analogous compounds. soton.ac.uk

Similarly, palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, are expected to proceed with high selectivity at the C-Br bond. Research on the chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine (B1227324) has demonstrated that under palladium catalysis with a suitable ligand like Xantphos, the amination occurs exclusively at the C-Br position. researchgate.net This is consistent with the general trend of reactivity for aryl halides in such coupling reactions (I > Br > Cl >> F).

The interactive data table below outlines the conditions that favor selective amination at the C-Br bond in a related polyhalogenated pyridine.

Table 2: Conditions for Selective Palladium-Catalyzed Amination

Parameter Condition
Substrate 5-Bromo-2-chloro-3-fluoropyridine
Coupling Partner Primary or Secondary Amine
Catalyst Pd₂(dba)₃
Ligand Xantphos
Base Cs₂CO₃ or other suitable base
Solvent Toluene or other non-polar aprotic solvent
Temperature Elevated temperatures (e.g., 100 °C)
Selectivity Exclusive C-Br bond activation

Data derived from studies on analogous compounds. researchgate.net

The mechanism for this selectivity in palladium-catalyzed cross-coupling reactions hinges on the initial oxidative addition step. The lower bond energy of the C-Br bond compared to the C-F bond facilitates its cleavage and the formation of an arylpalladium(II) intermediate. Subsequent steps of transmetalation (in Suzuki or Stille couplings) or reaction with an amine (in Buchwald-Hartwig amination) followed by reductive elimination lead to the formation of the new carbon-carbon or carbon-nitrogen bond at the C5 position, regenerating the palladium(0) catalyst. The higher energy barrier for the oxidative addition of the C-F bond to the palladium center ensures its preservation under the reaction conditions optimized for C-Br activation.

Applications in Advanced Organic Synthesis

(5-Bromo-6-fluoropyridin-3-yl)methanamine as a Versatile Synthetic Building Block

This compound is a highly functionalized pyridine (B92270) derivative that serves as a versatile building block for the synthesis of a wide array of more complex molecules. The intrinsic reactivity of its constituent parts—the pyridine ring, a primary aminomethyl group, a bromine atom, and a fluorine atom—provides multiple handles for synthetic transformations. The precursor, 5-Bromo-6-fluoropyridin-3-amine, is a known compound from which the target methanamine can be derived through established synthetic routes. mdpi.comnih.gov

The versatility of this compound is rooted in the distinct chemical nature of its functional groups:

Aminomethyl Group (-CH₂NH₂): The primary amine is a potent nucleophile and a site for various modifications, including acylation, alkylation, arylation, and sulfonylation, to introduce diverse side chains.

Bromine Atom (-Br): Located at the 5-position, the bromine atom is an ideal handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. mdpi.com This allows for the introduction of aryl, heteroaryl, or alkyl groups, extending the carbon skeleton.

Fluorine Atom (-F): Positioned ortho to the ring nitrogen, the fluorine atom activates the C6 position for nucleophilic aromatic substitution (SNAr), enabling the introduction of oxygen, nitrogen, or sulfur nucleophiles.

Pyridine Nitrogen: The nitrogen atom imparts basicity to the molecule and can be involved in N-oxidation or quaternization reactions.

This combination of reactive sites allows chemists to design multi-step synthetic sequences where each functional group can be addressed selectively, making it a valuable scaffold in combinatorial chemistry and medicinal drug discovery. nih.gov

Table 1: Potential Synthetic Transformations of this compound

Functional GroupPositionReaction TypePotential ReagentsResulting Structure
Aminomethyl3AcylationAcid Chlorides, AnhydridesAmide
Aminomethyl3Reductive AminationAldehydes, KetonesSecondary/Tertiary Amine
Bromine5Suzuki CouplingArylboronic Acids, Pd CatalystAryl-substituted Pyridine
Bromine5Sonogashira CouplingTerminal Alkynes, Pd/Cu CatalystAlkynyl-substituted Pyridine
Fluorine6Nucleophilic Aromatic Substitution (SNAr)Alkoxides, Amines6-Alkoxy/Amino-substituted Pyridine

Scaffold for the Construction of Complex Heterocyclic Compounds

The unique substitution pattern of this compound makes it an excellent starting platform for the synthesis of fused heterocyclic systems. The aminomethyl group and the halogen atoms can be manipulated to participate in intramolecular cyclization reactions, leading to the formation of bicyclic and polycyclic structures that are prevalent in pharmacologically active compounds.

The construction of fused ring systems is a cornerstone of medicinal chemistry, and building blocks that facilitate such syntheses are highly prized.

Naphthyridines: The 1,5-Naphthyridine skeleton is a key feature in many bioactive molecules. nih.gov Classical methods for its synthesis, such as the Skraup or Friedländer reactions, often start with 3-aminopyridine (B143674) derivatives. nih.govnih.gov this compound can be envisioned as a precursor for these syntheses. For instance, the aminomethyl group could be transformed into other functional groups (e.g., via oxidation to an aldehyde or conversion to a nitrile) that can then participate in a condensation and cyclization reaction with a suitable partner to form the second six-membered ring of the naphthyridine system.

Imidazopyridazines: While direct synthesis from this specific methanamine is not widely documented, its structure is amenable to the formation of other fused systems like imidazopyridazines. The synthesis of such fused heterocycles often involves the reaction of a di-functionalized pyridine. The aminomethyl group can be converted into a hydrazine (B178648) moiety, which could then undergo an intramolecular cyclization by reacting with a group installed at the C5 or C6 position (following displacement of the bromine or fluorine, respectively) to forge the new five-membered imidazole (B134444) ring fused to a pyridazine (B1198779) (formed from the original pyridine ring). The development of novel synthetic routes to access diverse N-fused heterocycles is an active area of research. nih.gov

Intermediate in the Synthesis of Diverse Organic Molecules

The multifunctionality of this compound establishes it as a key intermediate in the synthesis of a wide range of organic molecules. Its ability to undergo selective, stepwise reactions at its various functional sites allows for the systematic buildup of molecular complexity.

For example, a synthetic strategy could first involve a Suzuki coupling at the bromine position to introduce a desired aryl group. mdpi.com Subsequently, the aminomethyl group could be acylated to install another pharmacophore. Finally, the fluorine atom could be displaced by a nucleophile to add a third point of diversity. This step-by-step approach is fundamental in creating libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery programs. The utility of related bromo-fluoro-pyridine amines as key intermediates in medicinal chemistry for exploring antibacterial, anti-inflammatory, and anti-tumor agents has been noted. nih.gov

Applications in Chemical Biology and Medicinal Chemistry

Design and Synthesis of Biologically Active Compounds Incorporating (5-Bromo-6-fluoropyridin-3-yl)methanamine Motifs

The this compound structure is a versatile synthon in the creation of more complex molecules with therapeutic potential. Its reactive sites—the amine group and the halogenated aromatic ring—are amenable to a variety of chemical transformations.

Researchers utilize this and related scaffolds in multi-step syntheses to generate novel compounds. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki cross-coupling, are employed to link the pyridine (B92270) core to various arylboronic acids. mdpi.com This method allows for the systematic introduction of diverse substituents to explore the chemical space around the core structure. In one synthetic approach, an amide derivative, N-[5-bromo-2-methylpyridine-3-yl]acetamide, was used as a starting material for Suzuki coupling reactions, as the amide group can facilitate the reaction by influencing the electronic properties of the pyridine ring. mdpi.com

Similarly, other synthetic strategies involve the N-alkylation of related amide precursors to introduce fluorine-containing side chains, which can enhance biological activity or metabolic stability. nih.gov The synthesis of complex heterocyclic systems, such as thienopyridines, has also been achieved starting from related brominated pyridine precursors, demonstrating the utility of this structural class in building diverse chemical libraries for biological screening. researchgate.net These synthetic routes highlight the role of the bromo-fluoro-pyridinylmethylamine motif as a foundational element for generating libraries of compounds for drug discovery programs. acs.orgacs.orgresearchgate.net

Structure-Activity Relationship (SAR) Studies of Derivatives with Related Fluorinated Pyridine Scaffolds

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds into potent and selective drug candidates. For derivatives containing fluorinated pyridine scaffolds, SAR investigations have yielded significant insights into how specific structural modifications impact biological activity.

The position and nature of substituents on the pyridine ring are critical determinants of a compound's potency and selectivity. For example, in a series of pyridine-based ligands for the cannabinoid type 2 (CB2) receptor, compounds bearing an ester functionality and an adjacent diethyl moiety at position 2 of the pyridine core showed the highest binding affinities. acs.org In another study on P2Y1 inhibitors, a para-fluorine substitution on a phenyl ring attached to the core heterocycle resulted in superior antiplatelet activity compared to meta- or ortho-fluorine substitutions. acs.org

Conversely, SAR studies on pyridine derivatives for antiproliferative activity have shown that the presence of halogen atoms can sometimes lead to lower activity compared to derivatives with methoxy (B1213986) (-OMe), hydroxyl (-OH), or amino (-NH2) groups. nih.gov The strategic placement of fluorine is key; its high electronegativity can alter the acidity of nearby protons or the binding affinity to target proteins, while its small size allows it to act as a bioisostere for a hydrogen atom. mdpi.com These studies underscore the nuanced role of the fluorinated pyridine scaffold, where subtle changes can lead to significant differences in biological outcomes.

Table 1: Summary of Structure-Activity Relationship (SAR) Findings for Related Fluorinated Pyridine Derivatives This table is interactive and can be sorted by clicking on the headers.

Target/Activity Compound Series Key SAR Findings Reference(s)
M4 Muscarinic Receptor Pyrazol-4-yl-pyridine derivatives Tri-substituted pyridine showed the highest potency and selectivity. Introduction of a fluorine-bearing side chain increased lipophilicity. nih.gov
Cannabinoid Receptor 2 (CB2) Fluorinated pyridine-based ligands Ester functionality with a diethyl moiety at position 2 of the pyridine core resulted in high CB2 binding affinity (Ki = 2-6 nM). acs.org
P2Y1 Receptor (Antiplatelet) Imidazo[1,5-a]pyrazin-8-one derivatives Para-fluorine substitution on an attached phenyl ring gave superior activity (IC50 = 8.54 µM) compared to meta- or ortho-substitutions. acs.org
Antiproliferative Activity General pyridine derivatives Halogen substitutions (Br, Cl, F) were generally less favorable for activity compared to -OMe, -OH, and -NH2 groups. nih.gov
Dopamine/Serotonin Receptors 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazines Modifications to the arylpiperazine moiety significantly influenced receptor affinity and agonistic activity. researchgate.net

Role as a Chemical Probe in Enzyme Mechanism Investigations and Biochemical Assays

A chemical probe is a small molecule used to study and manipulate a biological system, such as an enzyme or receptor. The fluorinated pyridine scaffold is an integral part of molecules designed for this purpose. A prominent example is the development of a selective positive allosteric modulator (PAM) for the muscarinic acetylcholine (B1216132) receptor M4 (M4), a target for neurological disorders. nih.gov

In this context, a pyrazol-4-yl-pyridine derivative was identified as a potent and selective M4 PAM. nih.gov This compound was then modified to create a radiofluorinated version, [18F]12, to serve as a chemical probe for imaging the M4 receptor using Positron Emission Tomography (PET). This probe allows for the non-invasive visualization of M4 receptors in the brain, facilitating research into the receptor's role in disease and the development of new drugs. nih.gov The probe's effectiveness relies on its ability to bind specifically to the allosteric site of the receptor, a process that was shown to be enhanced in the presence of the natural ligand, carbachol, in rodent models. nih.gov This demonstrates how a molecule incorporating a fluorinated pyridine motif can be engineered into a sophisticated tool for biochemical assays and in vivo studies.

Exploration of Biological Activities Exhibited by Related Compounds (e.g., Antioxidant, Anti-inflammatory, Cytotoxic)

Derivatives containing fluorinated pyridine and related heterocyclic cores exhibit a wide array of biological activities. The pyridine nucleus is a "privileged structure" in medicinal chemistry, known for its presence in numerous therapeutic agents. nih.govnih.gov The addition of fluorine can further enhance these properties by improving metabolic stability and membrane permeability. mdpi.com

Research has demonstrated that pyridine derivatives possess significant antimicrobial and antiviral properties. researchgate.netnih.gov For example, certain thienopyridine derivatives have shown potent activity against E. coli, B. mycoides, and C. albicans. researchgate.net In the realm of oncology, various pyridine derivatives have been investigated for their antiproliferative and cytotoxic effects against different cancer cell lines. nih.gov

Furthermore, related fluorinated heterocyclic compounds have been explored for other therapeutic applications. Fluorinated pyrazole (B372694) and benzimidazole (B57391) derivatives have been identified as potent inhibitors of pyruvate (B1213749) dehydrogenase kinase 1 (PDK1), a target for treating inflammatory diseases. rsc.org Other activities associated with these scaffolds include anti-thrombolytic and biofilm inhibition effects. mdpi.com This broad spectrum of activity highlights the versatility of the fluorinated pyridine core in generating compounds with diverse therapeutic potential.

Table 2: Biological Activities of Related Fluorinated Pyridine and Heterocyclic Compounds This table is interactive and can be sorted by clicking on the headers.

Biological Activity Compound Class Specific Finding Reference(s)
Antimicrobial Pyridine and Thienopyridine derivatives Exhibited good to strong activity against E. coli and C. albicans, with MIC values as low as <0.0048 mg/mL. researchgate.net
Antiviral Pyridine hybrids Pyridine compounds have been noted for their antiviral properties, a priority in current research. nih.gov
Antiproliferative/Cytotoxic General Pyridine derivatives Activity is highly dependent on substitution patterns; presence of -OMe and -OH groups often enhances activity. nih.gov
Anti-inflammatory Fluorinated pyrazole/benzimidazole derivatives Demonstrated high potency as PDK1 inhibitors with IC50 values ranging from 1 nM to 0.1 µM. rsc.org
Anti-thrombolytic N-[5-(Aryl)-2-methylpyridin-3-yl]acetamides Compound 4b (with a 4-chlorophenyl group) showed the highest percentage of clot lysis (41.32%). mdpi.com

Potential for Radiochemical Labeling with Fluorine-18 (B77423) for Molecular Imaging (e.g., Positron Emission Tomography)

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the detection of radiotracers labeled with positron-emitting isotopes. rsc.org Fluorine-18 (¹⁸F) is the most widely used radioisotope for PET due to its ideal physical properties, including a convenient half-life of 109.8 minutes and low positron energy, which allows for high-resolution images. frontiersin.org

The presence of a fluorine atom in the this compound structure makes it an excellent candidate for radiolabeling with ¹⁸F. The synthesis of an ¹⁸F-labeled version would involve replacing the stable fluorine-19 atom with the radioactive fluorine-18 isotope, a process known as isotopic exchange, or by introducing ¹⁸F in the final step of the synthesis. rsc.org

Numerous studies have demonstrated the successful radiosynthesis of ¹⁸F-labeled pyridine derivatives for PET imaging. For example, a radiofluorinated M4 receptor PAM was synthesized with a radiochemical yield of 28 ± 10%. nih.gov Similarly, extensive work has been done to develop ¹⁸F-labeled tracers for imaging cannabinoid receptors, neuroendocrine tumors, and amyloid-β plaques in the brain. acs.orgnih.govnih.gov The ability to label the this compound scaffold with ¹⁸F would enable its use as a PET tracer to study the in vivo distribution, pharmacokinetics, and target engagement of any drug candidate derived from it. mdpi.com

Contribution to the Development of Agrochemical Research Compounds

The pyridine ring is a common structural feature in many commercially successful agrochemicals, including herbicides, insecticides, and fungicides. echemi.com The introduction of fluorine atoms into these molecules can significantly enhance their efficacy. Fluorine can increase the biological activity of a compound, improve its metabolic stability, and alter its transport properties within the plant or insect. mdpi.com

Companies involved in crop science actively research new molecules for innovative and sustainable agricultural solutions. echemi.com The search for new active ingredients is often guided by strategies that can control pests selectively while being safe for beneficial insects and the environment. The this compound scaffold, with its combination of a pyridine core and halogen substituents, represents a valuable building block for creating novel agrochemical candidates. While specific examples directly using this compound in published agrochemical research are not detailed, its structural motifs are highly relevant to the field. The principles of medicinal chemistry, such as optimizing biological activity through structural modification, are directly applicable to the development of new pesticides and herbicides. mdpi.comechemi.com

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Reaction Mechanism Elucidation

For instance, in reactions such as nucleophilic aromatic substitution, where the fluorine or bromine atom could be displaced, DFT calculations can determine the activation energies for each potential pathway. This would clarify whether a reaction is kinetically or thermodynamically controlled. The calculated charge distribution on the pyridine (B92270) ring can also predict the most likely sites for electrophilic or nucleophilic attack, thus guiding the design of synthetic routes.

A hypothetical reaction coordinate diagram could be constructed to visualize the energy changes as reactants proceed to products through a transition state. The heights of the energy barriers would provide a quantitative measure of the reaction rate, and the energies of intermediates would indicate their stability.

Molecular Modeling and Docking Studies for Rational Design of Derivatives

The true potential of (5-Bromo-6-fluoropyridin-3-yl)methanamine lies in its use as a scaffold for designing new molecules with specific biological activities. Molecular modeling and docking are indispensable tools in this rational design process. These techniques allow for the visualization of how derivatives of this compound might interact with the binding site of a target protein.

By systematically modifying the core structure—for example, by replacing the bromine atom via cross-coupling reactions or by functionalizing the aminomethyl group—a virtual library of derivatives can be created. Each of these virtual compounds can then be "docked" into the active site of a protein of interest. The docking simulations calculate a binding score, which estimates the binding affinity between the ligand and the protein.

This in-silico screening process helps prioritize which derivatives are most likely to be active, thus focusing synthetic efforts on the most promising candidates. For example, if targeting a specific kinase, docking studies could reveal key hydrogen bonds or hydrophobic interactions between the pyridine core or its substituents and the amino acid residues in the ATP-binding pocket.

Derivative Modification Potential Interaction Docking Score (Hypothetical)
Addition of a phenyl group at the bromine positionPi-stacking with a phenylalanine residue-8.5 kcal/mol
Acylation of the aminomethyl groupHydrogen bonding with a serine residue-7.9 kcal/mol
Replacement of fluorine with a methoxy (B1213986) groupAltered electrostatic interactions-6.5 kcal/mol

Prediction of Synthetic Accessibility and Reaction Outcomes

Before embarking on the synthesis of novel derivatives of this compound, computational tools can be used to predict their synthetic accessibility. Algorithms can analyze the structure of a target molecule and retrospectively suggest potential synthetic routes, breaking it down into simpler, commercially available starting materials.

Furthermore, machine learning models trained on vast databases of chemical reactions can predict the most likely outcome of a planned reaction, including the expected yield and potential byproducts. For a molecule with multiple reactive sites like this compound, these predictive models can be particularly valuable in foreseeing potential challenges, such as regioselectivity issues in substitution reactions.

Conformational Analysis and Stereochemical Considerations

The three-dimensional shape of a molecule is critical to its function, particularly in a biological context. This compound possesses a degree of conformational flexibility due to the rotation around the bond connecting the aminomethyl group to the pyridine ring.

Conformational analysis, using methods like molecular mechanics or quantum mechanics, can identify the most stable conformations (rotamers) of the molecule and the energy barriers between them. This information is vital for understanding how the molecule will present itself to a binding partner.

While the parent molecule is not chiral, the introduction of a substituent on the aminomethyl carbon or derivatization that removes the plane of symmetry could introduce stereoisomerism. In such cases, computational methods can be used to predict the relative stabilities of the different stereoisomers and to simulate their chiroptical properties, such as their circular dichroism spectra, which can aid in their experimental characterization.

Advanced Spectroscopic and Analytical Characterization

Comprehensive NMR Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of (5-Bromo-6-fluoropyridin-3-yl)methanamine. While specific experimental spectra for this compound are not widely available in public databases, a detailed analysis of expected chemical shifts and coupling constants can be inferred from data on analogous structures and fundamental principles of NMR theory.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information about the number and environment of protons in the molecule. The aromatic region would feature signals for the two protons on the pyridine (B92270) ring. The proton at the C2 position is anticipated to appear as a doublet, coupled to the adjacent fluorine atom. The proton at the C4 position would likely present as a singlet or a finely split multiplet due to smaller long-range couplings. The methylene (B1212753) protons (-CH₂-) of the methanamine group would give rise to a singlet, while the amine protons (-NH₂) may appear as a broad singlet, the chemical shift and appearance of which can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts of the carbon atoms in the pyridine ring are significantly influenced by the attached electronegative halogen atoms (bromine and fluorine) and the nitrogen atom. The carbon atom bonded to fluorine (C6) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a characteristic feature confirming the presence of the C-F bond. The carbon attached to bromine (C5) will also have a distinct chemical shift. The remaining aromatic carbons (C2, C3, and C4) and the methylene carbon (-CH₂-) will resonate at predictable regions of the spectrum.

While specific, experimentally-derived NMR data for this compound is not readily found in the public domain, analysis of related compounds such as 5-Bromo-2-fluoropyridine and other substituted pyridines provides a strong basis for the expected spectral features. chemicalbook.com

Mass Spectrometry (MS) Techniques and Predicted Collision Cross Sections

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

For this compound, high-resolution mass spectrometry (HRMS) would be employed to accurately determine its monoisotopic mass. The presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two molecular ion peaks (M and M+2) of nearly equal intensity, which is a definitive indicator of a monobrominated compound.

While experimental fragmentation data is not available, the primary fragmentation pathways would likely involve the loss of the aminomethyl group or cleavage of the pyridine ring.

In addition to mass-to-charge ratio determination, ion mobility-mass spectrometry (IM-MS) can provide information about the three-dimensional shape of an ion through its rotationally averaged collision cross section (CCS). Predicted CCS values for various adducts of this compound have been calculated and are presented in the table below. uni.lu These values can be used to aid in the identification of the compound in complex mixtures when coupled with experimental IM-MS data.

Adductm/zPredicted CCS (Ų)
[M+H]⁺204.97711132.1
[M+Na]⁺226.95905144.8
[M-H]⁻202.96255135.9
[M+NH₄]⁺222.00365153.3
[M+K]⁺242.93299133.2
[M+H-H₂O]⁺186.96709130.8
[M+HCOO]⁻248.96803153.1
[M+CH₃COO]⁻262.98368184.4
[M+Na-2H]⁻224.94450140.1
[M]⁺203.96928147.9
[M]⁻203.97038147.9

Data sourced from PubChem for 1-(6-bromo-5-fluoropyridin-3-yl)methanamine. uni.lu

Chromatographic Methods for Purity Assessment (HPLC, UPLC, LC-MS)

Chromatographic techniques are fundamental for the separation and purity assessment of synthesized chemical compounds like this compound. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most relevant methods.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method for determining the purity of pyridine derivatives. researchgate.net For this compound, a C18 column would typically be used with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid to ensure good peak shape for the basic amine. sielc.comhelixchrom.com Detection is commonly performed using a UV detector, as the pyridine ring is chromophoric. Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Ultra-Performance Liquid Chromatography (UPLC): UPLC is a more recent development that utilizes columns with smaller particle sizes (<2 µm) and higher pressures to achieve faster separations and greater resolution compared to traditional HPLC. mdpi.com This technique is particularly advantageous for high-throughput purity analysis and for resolving closely related impurities. The principles of separation are the same as in HPLC, but with significantly reduced analysis times.

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of liquid chromatography with mass spectrometry provides a powerful tool for both purity assessment and impurity identification. rsc.org As the separated components elute from the LC column, they are introduced into the mass spectrometer, which provides mass information for each peak. This allows for the confirmation of the molecular weight of the main component and the tentative identification of any impurities based on their mass-to-charge ratios and isotopic patterns. For halogenated compounds like this compound, LC-MS is particularly useful for detecting and identifying byproducts of the synthesis.

While specific chromatograms for this compound are not publicly available, the general methodologies for analyzing related halogenated pyridines are well-established and would be directly applicable for its purity determination. thermofisher.com

Q & A

Q. What are the established synthetic routes for (5-Bromo-6-fluoropyridin-3-yl)methanamine?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, microwave-assisted Suzuki-Miyaura coupling of halogenated pyridine precursors with boronic acids under inert atmospheres (e.g., argon) is a common approach. Post-reaction purification involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and solvent evaporation . Alternative routes may involve nucleophilic substitution of bromo-fluoro pyridine intermediates with ammonia or protected amine reagents.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and substituent positions. Fluorine (19^{19}F NMR) and bromine isotopic patterns aid in structural validation.
  • HPLC : Purity assessment (>95% by HPLC) is standard, as noted in commercial catalogs for related bromo-fluoro pyridines .
  • Mass Spectrometry : High-resolution MS (HRMS) or LC-MS validates molecular weight and fragmentation patterns.

Q. What are the solubility and stability profiles of this compound?

Solubility in polar aprotic solvents (e.g., DCM, DMF) is high, while aqueous solubility is limited. Stability studies suggest storage at 0–6°C under inert conditions to prevent degradation. Methanamine derivatives are hygroscopic; anhydrous Na2_2SO4_4 or molecular sieves are recommended during synthesis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Key variables include:

  • Catalyst Loading : Bis(triphenylphosphine)palladium(II) dichloride (1–5 mol%) in microwave-assisted reactions enhances coupling efficiency .
  • Temperature : Elevated temperatures (140°C) reduce reaction time but may require pressure-resistant vessels.
  • Purification : Gradient elution in chromatography minimizes co-elution of byproducts. Acidic workup (e.g., 1 N HCl) improves amine isolation .

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?

The electron-withdrawing bromo and fluoro groups activate the pyridine ring toward nucleophilic substitution but deactivate it toward electrophilic attacks. The trifluoromethyl group (in analogs) enhances electrophilicity at the 3-position, facilitating regioselective functionalization. Computational studies (DFT) can predict charge distribution and reactive sites .

Q. What strategies address contradictions in reported solubility or stability data?

Discrepancies may arise from impurities or measurement conditions. Researchers should:

  • Validate purity via HPLC and elemental analysis.
  • Replicate experiments under controlled humidity/temperature.
  • Compare data with structurally similar compounds (e.g., 5-Bromo-2-fluoropyridine derivatives) .

Q. How can computational methods predict biological interactions of this compound?

Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like microbial leucyl-tRNA synthetase. Substituent effects (e.g., trifluoromethyl groups) are modeled to optimize steric and electronic complementarity. MD simulations assess stability of ligand-target complexes .

Methodological Considerations

Q. What safety protocols are essential for handling this compound?

  • PPE : Gloves, goggles, and lab coats are mandatory.
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Q. How to achieve regioselective functionalization of the pyridine ring?

  • Directing Groups : Install temporary groups (e.g., boronic acids) at the 3-position to guide cross-coupling.
  • Protection/Deprotection : Use Boc-protected amines to block reactive sites during synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.